REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([OH:11])[c:5]([OH:10])[c:6]([CH:7]=[O:8])[cH:9]1.[C:12](=[O:13])([O-:14])[O-:15].[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[I:18][CH2:19][I:20].[K+:16].[K+:17]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([c:6]([CH:7]=[O:8])[cH:9]1)[O:10][CH2:12][O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Br)cc(O)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ICI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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O=Cc1cc(Br)cc2c1OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |